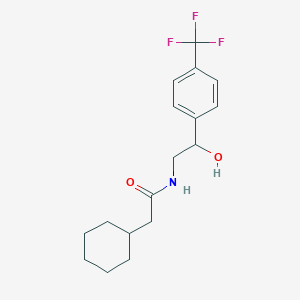

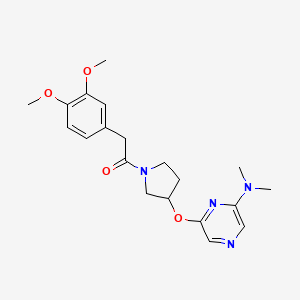

![molecular formula C17H13ClFNO2S2 B2783102 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide CAS No. 2034345-93-0](/img/structure/B2783102.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a bithiophene moiety, which is a type of organic compound. Bithiophene is the most common of the three isomers with formula (C4H3S)2 . It is typically prepared by cross-coupling starting from 2-halothiophenes .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Generally, bithiophene compounds can undergo various types of reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .Scientific Research Applications

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide has been found to have potential applications in various scientific research areas, including cancer treatment, Alzheimer's disease, and diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been found to reduce the accumulation of amyloid-beta peptides, which are believed to contribute to the development of the disease. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in cells.

Mechanism of Action

The mechanism of action of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide involves the inhibition of specific enzymes and pathways in cells. In cancer cells, this compound inhibits the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta peptides. In diabetes, this compound activates the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose uptake and insulin sensitivity.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In Alzheimer's disease, this compound reduces the accumulation of amyloid-beta peptides, which are believed to contribute to the development of the disease. In diabetes, this compound improves glucose uptake and insulin sensitivity, leading to better blood glucose control.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide in lab experiments include its specificity for certain enzymes and pathways, its potential in various scientific research areas, and its availability for purchase. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide. One direction is to explore its potential in other scientific research areas, such as neurodegenerative diseases and inflammation. Another direction is to optimize its synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential in clinical applications.

Synthesis Methods

The synthesis of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide involves the reaction of 2-chloro-6-fluorobenzoic acid with 2-aminoethanol in the presence of a coupling reagent, followed by the reaction with 2,3'-bithiophene-5-carboxaldehyde. The resulting product is then purified using column chromatography. The synthesis method of this compound has been optimized to improve the yield and purity of the final product.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and recommendations for safe handling .

properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO2S2/c18-11-2-1-3-12(19)16(11)17(22)20-8-13(21)15-5-4-14(24-15)10-6-7-23-9-10/h1-7,9,13,21H,8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEWZQYMRXOLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

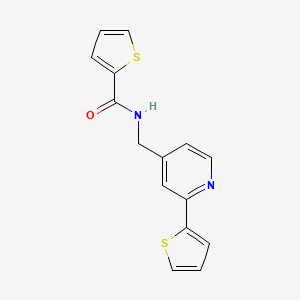

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2783021.png)

![3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2783022.png)

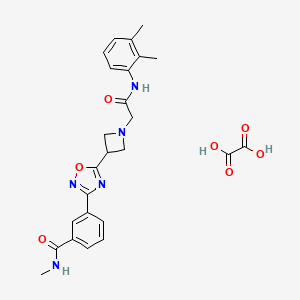

![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2783025.png)

![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)

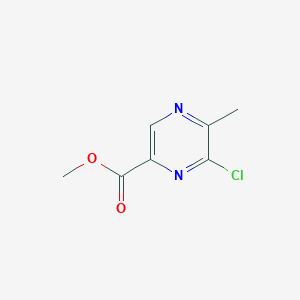

![N-(2-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2783040.png)